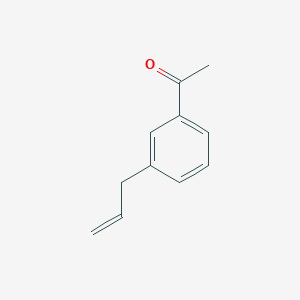

1-(3-Allylphenyl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

1-(3-prop-2-enylphenyl)ethanone |

InChI |

InChI=1S/C11H12O/c1-3-5-10-6-4-7-11(8-10)9(2)12/h3-4,6-8H,1,5H2,2H3 |

InChI Key |

IGYCJNWHRKISOD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)CC=C |

Origin of Product |

United States |

Contextualization Within Modern Organic Chemistry and Materials Science

1-(3-Allylphenyl)ethanone, with the chemical formula C₁₁H₁₂O, is a substituted acetophenone (B1666503). bldpharm.com While specific, in-depth research focused solely on this molecule is not extensively detailed in public literature, its value can be extrapolated from its classification as a bifunctional organic compound. In modern organic chemistry, molecules that offer multiple, distinct reaction sites are highly prized as intermediates. They provide synthetic chemists with the flexibility to construct complex target molecules through sequential or orthogonal transformations.

Acetophenone derivatives are recognized as important intermediates in the synthesis of a wide array of products, including pharmaceuticals, natural products, and polymers. nih.gov Their utility extends to materials science, where they can serve as precursors for specialized resins and photoactive materials. nih.govsolubilityofthings.com The structure of 1-(3-Allylphenyl)ethanone, featuring both a nucleophilic/electrophilic ketone center and a reactive allyl double bond, positions it as a valuable synthon for creating diverse chemical libraries and novel materials. ontosight.ai

| Property | Value |

| CAS Number | 371754-85-7 bldpharm.com |

| Molecular Formula | C₁₁H₁₂O bldpharm.com |

| Molecular Weight | 160.21 g/mol bldpharm.com |

| IUPAC Name | 1-(3-allylphenyl)ethanone |

Significance of Allylic Ketones and Phenyl Acetophenones in Synthetic Strategies

The synthetic potential of 1-(3-Allylphenyl)ethanone is best understood by examining the reactivity of its constituent functional groups: the allylic system and the phenyl acetophenone (B1666503) core.

Allylic Ketones

The term "allylic ketone" refers to a ketone where the carbonyl group is in proximity to a carbon-carbon double bond. The allyl group (-CH₂CH=CH₂) in 1-(3-Allylphenyl)ethanone is a particularly versatile functional handle. It can undergo a wide range of chemical transformations, making it a key feature for molecular elaboration.

Key reactions involving the allyl group include:

Isomerization: Transition metal catalysts, such as those based on rhodium, nickel, or palladium, can facilitate the isomerization of the allyl group to a more thermodynamically stable conjugated system. acs.orgorganic-chemistry.org This provides a pathway to α,β-unsaturated ketones, which are important intermediates in their own right.

Oxidation: The double bond of the allyl group can be subjected to various oxidation reactions, such as epoxidation or dihydroxylation, to introduce new oxygen-containing functional groups.

Coupling Reactions: The allyl group can participate in various carbon-carbon bond-forming reactions, a cornerstone of modern synthetic chemistry. organic-chemistry.org

The ability to use allylic alcohols as precursors for ketones through isomerization further highlights the synthetic interplay within this class of compounds. acs.orgresearchgate.net

Phenyl Acetophenones

The phenyl acetophenone moiety is a classic structural motif in organic synthesis. Acetophenones are broadly used as building blocks due to the reactivity of both the ketone and the aromatic ring. nih.gov

Reactions at the Carbonyl Group: The ketone's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. It readily participates in condensation reactions, such as the Aldol and Claisen-Schmidt reactions, to form larger molecules like chalcones. ijprs.com The carbonyl can also be reduced to a secondary alcohol or converted to an amine through reductive amination. diva-portal.org

Reactions on the Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups onto the ring, although the directing effects of the existing acetyl and allyl substituents must be considered.

This dual reactivity makes phenyl acetophenones ideal starting materials for synthesizing a variety of heterocyclic compounds, which are prevalent in many biologically active molecules. nih.gov For example, the related compound 3'-Allyl-4'-hydroxyacetophenone is used as an intermediate in the synthesis of chalcones and other heterocyclic structures.

| Functional Group | Type of Reaction | Potential Transformation |

| Allyl Group | Isomerization | Formation of conjugated enones organic-chemistry.org |

| Oxidation | Epoxidation, Dihydroxylation | |

| Coupling | C-C bond formation organic-chemistry.org | |

| Ketone Group | Nucleophilic Addition | Grignard reaction, Reduction to alcohol diva-portal.org |

| Condensation | Aldol, Claisen-Schmidt reactions ijprs.com | |

| α-Halogenation | Introduction of a halogen next to the carbonyl |

Overview of Current Research Paradigms for Complex Organic Molecules

Retrosynthetic Analysis of the 1-(3-Allylphenyl)ethanone Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inslideshare.net This process involves identifying key bond disconnections that correspond to reliable and high-yielding chemical reactions. amazonaws.comias.ac.in

Strategic Disconnection Approaches

For 1-(3-allylphenyl)ethanone, two primary disconnection strategies emerge. The first and most intuitive disconnection is at the aryl-allyl bond. This approach simplifies the target molecule into a phenyl ethanone (B97240) derivative and an allyl source. A second key disconnection targets the bond between the aromatic ring and the acetyl group, a common strategy for substituted acetophenones. ias.ac.in This leads to a precursor like 1-allyl-3-bromobenzene, which can then be further simplified. Each disconnection, or "transform," suggests a forward synthetic reaction. sathyabama.ac.in The fragments generated from these disconnections are idealized ions, referred to as synthons, which have corresponding real-world chemical reagents known as synthetic equivalents. lkouniv.ac.insathyabama.ac.in

Functional Group Interconversion (FGI) Pathways

Functional group interconversion (FGI) is a critical aspect of retrosynthesis, allowing for the transformation of one functional group into another to facilitate a key disconnection or to improve the efficiency of a synthetic step. sathyabama.ac.inimperial.ac.ukscribd.com For instance, if a direct allylation proves challenging, one might consider introducing a different functional group that can be later converted to the allyl group. An example could be the reduction of a cinnamoyl group or the conversion of a vinyl group. This strategic manipulation of functional groups enhances the versatility of the synthetic plan. solubilityofthings.comresearchgate.net

Established Synthetic Routes to Phenyl Ethanone Scaffolds

The phenyl ethanone core is a common motif in organic chemistry, and several robust methods exist for its synthesis.

Electrophilic Acylation Reactions (e.g., Friedel-Crafts)

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for synthesizing aryl ketones. iitk.ac.inalfa-chemistry.com This reaction involves the treatment of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgstudyraid.com For the synthesis of a precursor to 1-(3-allylphenyl)ethanone, one could envision the acylation of allylbenzene. However, the presence of the allyl group can lead to side reactions and regioselectivity issues. Therefore, a more common approach is to acylate a protected or precursor aromatic ring and introduce the allyl group later. pearson.com

The general mechanism involves the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with the benzene (B151609) ring. studyraid.com

Table 1: Key Considerations for Friedel-Crafts Acylation

| Factor | Description |

| Catalyst | Typically a strong Lewis acid such as AlCl₃, FeCl₃, or BF₃. Stoichiometric amounts are often required. studyraid.com |

| Acylating Agent | Acyl chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) are commonly used. alfa-chemistry.com |

| Solvent | Anhydrous conditions are crucial. Solvents like dichloromethane (B109758) or carbon disulfide are often employed. studyraid.com |

| Substrate | The aromatic ring should not be strongly deactivated by electron-withdrawing groups. libretexts.org |

Cross-Coupling Methodologies for Aryl-Allyl Bond Formation

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. soci.orgicmpp.ro These methods are particularly well-suited for constructing the aryl-allyl bond in 1-(3-allylphenyl)ethanone.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are prominent examples. The Suzuki coupling, which utilizes an organoboron reagent (like an allylboronic acid or ester) and an aryl halide or triflate in the presence of a palladium catalyst and a base, is a particularly versatile method. nih.govorganic-chemistry.org These reactions often exhibit high functional group tolerance. nih.gov

Table 2: Comparison of Common Cross-Coupling Reactions for Aryl-Allyl Bond Formation

| Reaction | Organometallic Reagent | Aryl Partner | Catalyst System | Key Advantages |

| Suzuki Coupling | Allylboronic acid/ester | Aryl halide/triflate | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | Mild conditions, high functional group tolerance, commercially available reagents. nih.govorganic-chemistry.org |

| Stille Coupling | Allylstannane | Aryl halide/triflate | Pd catalyst (e.g., Pd(PPh₃)₄) | Effective for complex molecules, but tin reagents are toxic. |

| Heck Coupling | Alkene (allyl source) | Aryl halide/triflate | Pd catalyst + Base | Atom-economical, but regioselectivity can be an issue. |

| Negishi Coupling | Allylzinc reagent | Aryl halide/triflate | Pd or Ni catalyst | Highly reactive, but organozinc reagents are moisture-sensitive. |

The general catalytic cycle for these reactions involves oxidative addition of the aryl halide to the low-valent metal center, followed by transmetalation with the organometallic reagent, and finally, reductive elimination to yield the coupled product and regenerate the catalyst.

Allylation of Aromatic Ketones or Precursors

Direct allylation of an aromatic ketone or a suitable precursor offers another synthetic avenue. This can be achieved through various methods, including nucleophilic attack by an allyl organometallic reagent on an electrophilic aromatic precursor or through transition metal-catalyzed C-H activation/allylation.

Recent advancements have demonstrated the manganese-catalyzed C-H allylation of aromatic ketones, providing a direct route to ortho-allylated products. acs.org While this typically directs to the ortho position, modifications to the directing group or reaction conditions could potentially favor meta-allylation.

Alternatively, the reaction of an aromatic ketone with an allylating agent in the presence of a suitable catalyst can lead to the corresponding homoallylic alcohol, which can then be further manipulated to yield the desired product. nih.govmdpi.comresearchgate.net For instance, the allylation of acetophenone (B1666503) with potassium allyltrifluoroborate can be catalyzed by lanthanide complexes. mdpi.com

Advanced Synthetic Strategies for Allylphenyl Ketones

Modern synthetic approaches for allylphenyl ketones have increasingly focused on catalytic methods that offer high levels of selectivity and efficiency. These strategies are pivotal for creating complex molecular architectures from simpler, readily available starting materials.

While 1-(3-allylphenyl)ethanone itself is an achiral molecule, the principles of asymmetric synthesis are critical for producing its chiral derivatives, which may possess stereogenic centers on the allyl group or elsewhere on the molecule. The creation of such chiral molecules with high enantiomeric purity is a significant goal in synthetic chemistry, often crucial for their application in pharmaceuticals and materials science. acs.org

The foundation of catalytic asymmetric synthesis lies in the use of chiral catalysts or ligands that can differentiate between enantiotopic faces, atoms, or groups in a prochiral substrate. For the synthesis of chiral allylphenyl ketones, transition metal catalysts (e.g., based on palladium, copper, or rhodium) are often combined with chiral ligands. rsc.org These ligands, such as chiral phosphines (e.g., DuPHOS), N-heterocyclic carbenes (NHCs), or chiral diols (e.g., BINOL derivatives), create a chiral pocket around the metal center, influencing the stereochemical outcome of the reaction. rsc.orgnih.govacs.org

For instance, the asymmetric allylboration of ketones, a reaction that forms a homoallylic alcohol, can be catalyzed by chiral diols like 3,3'-Br2-BINOL. rsc.orgacs.org This catalyst promotes the reaction between a ketone and an allyldiisopropoxyborane to yield products with high enantiomeric ratios. acs.org Similarly, copper-based catalysts paired with chiral ligands like (R,R)-i-Pr-DuPHOS have been shown to effectively catalyze the enantioselective allylboration of various ketones. rsc.org Nickel(0) complexes equipped with bulky chiral NHC ligands have also been developed for the stereoselective α-allylation of ketones. nih.gov

Table 1: Examples of Chiral Ligands/Catalysts in Asymmetric Allylation of Ketones

| Catalyst System | Ketone Type | Reaction Type | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 3,3'-Br₂-BINOL (15 mol%) / Allyldiisopropoxyborane | Aromatic & Aliphatic Ketones | Allylboration | 95:5 to 99.5:0.5 er | acs.org |

| CuF₂·2H₂O / (R,R)-i-Pr-DuPHOS / La(Oi-Pr)₃ | Aromatic & Aliphatic Ketones | Allylboration | Up to 99% ee | rsc.org |

| Ni(0) / Chiral Bulky NHC Ligand | Various Ketones | α-Allylation with non-conjugated dienes | Up to 99:1 er | nih.gov |

| Cinchona Alkaloid-Derived Phase-Transfer Catalyst | Imines (precursors to γ-amino ketones) | Umpolung reaction with enones | High ee | nih.govnih.gov |

Developing stereoselective methodologies involves the precise control of stereochemistry during a chemical transformation. For allylphenyl ketones, this could involve the stereoselective allylation of an aryl ketone or the coupling of a stereodefined allyl partner with an aryl component. A key challenge is the creation of adjacent quaternary and tertiary stereocenters, which can be achieved through the allylation of ketones with appropriately substituted allyl-metal reagents. acs.org

Allylboronic acids, for example, react with high anti-stereoselectivity with a broad range of ketones under mild, neutral conditions. acs.org This method tolerates many functional groups. The stereochemical outcome is dictated by a highly organized, six-membered chair-like transition state. rsc.orgnih.gov Research has focused on optimizing these reactions to proceed with lower catalyst loadings and at ambient temperatures, making the processes more practical and efficient. nih.gov

Visible-light photoredox catalysis has become a powerful tool for forging carbon-carbon bonds under mild conditions. nih.govnih.gov This strategy utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. nih.gov

In the context of synthesizing compounds like 1-(3-allylphenyl)ethanone, photoredox catalysis can be synergistically combined with other catalytic cycles, such as nickel or organocatalysis. nih.govd-nb.info For example, the β-arylation of ketones can be achieved by coupling catalytically generated β-enaminyl radicals with aryl radicals. nih.govacs.org An aryl radical can be generated from an aryl halide or diazonium salt, while the β-enaminyl radical is formed from the ketone via enamine formation and subsequent oxidation. nih.govnih.gov This dual catalytic approach allows for the functionalization of C-H bonds that are otherwise difficult to activate. d-nb.info The method is noted for its mild conditions and broad tolerance of functional groups. d-nb.info

A divergent synthesis , conversely, starts from a common intermediate which is then elaborated into a variety of different products. sathyabama.ac.in For example, one could begin with acetophenone and introduce various functional groups through a series of reactions to create a library of derivatives. kthmcollege.ac.in Another approach could start with a pre-functionalized ketone, such as 3-bromoacetophenone, which can then undergo various palladium-catalyzed cross-coupling reactions with a range of allyl partners to generate a diverse set of 3-allylphenyl ethanone analogs. nih.gov This strategy is particularly powerful for creating chemical libraries for drug discovery or materials science research. acs.org

Catalytic Asymmetric Synthesis Approaches

Reaction Optimization and Process Development for 1-(3-Allylphenyl)ethanone Synthesis

Transitioning a synthetic route from a small-scale laboratory procedure to a large-scale, robust process requires meticulous optimization of reaction conditions. The goal is to maximize product yield and purity while minimizing costs, waste (E-factor), and safety hazards. researchgate.net

For a typical cross-coupling reaction used to synthesize 1-(3-allylphenyl)ethanone (e.g., Suzuki or Heck coupling), several parameters would be systematically varied and studied. This is often accomplished using Design of Experiments (DoE), a statistical method for efficiently optimizing multiple variables simultaneously. researchgate.net

Key parameters for optimization include:

Catalyst and Ligand: Screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands to find the most active and stable combination. The catalyst loading is a critical factor, aiming for the lowest possible amount without sacrificing reaction rate or yield. nih.gov

Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane, DMF) can dramatically affect reaction outcomes. The optimal combination depends on the specific substrates and catalyst system.

Temperature and Reaction Time: These parameters are optimized to ensure the reaction goes to completion in the shortest time possible, thereby maximizing reactor throughput while minimizing the formation of degradation products or side-products.

Reactant Stoichiometry: Adjusting the ratio of the aryl halide to the allylating agent can improve the conversion of the more valuable coupling partner.

Work-up and Purification: Developing a scalable and efficient method for isolating the product is crucial. This may involve optimizing extraction procedures, crystallization conditions, or chromatography methods to ensure high purity of the final compound.

Automated continuous flow platforms are increasingly used for such optimization studies, allowing for rapid screening of conditions and real-time analysis, which can significantly accelerate the development of efficient multistep syntheses. researchgate.net

Table 2: Variables in the Optimization of a Palladium-Catalyzed Heck Reaction

| Parameter | Variables to Screen | Desired Outcome |

|---|---|---|

| Catalyst Precursor | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ | High activity, stability, low cost |

| Ligand | Phosphine-based (e.g., PPh₃, XPhos), NHC-based | Increased catalyst performance and stability |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Organic bases (e.g., Et₃N) | Efficient catalyst turnover, minimal side reactions |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile | Good reactant solubility, appropriate boiling point |

| Temperature (°C) | 60 - 120 °C | Optimal rate without product degradation |

| Catalyst Loading (mol%) | 0.1 - 5 mol% | Minimize cost while maintaining high conversion |

Enhancement of Reaction Yields

The efficient synthesis of 1-(3-allylphenyl)ethanone and its derivatives often relies on transition metal-catalyzed cross-coupling reactions. Key among these are the Suzuki, Stille, and Negishi reactions, which form a carbon-carbon bond between an aryl group and the allyl group. The enhancement of reaction yields in these processes is a critical consideration for practical applications.

Catalyst and Ligand Selection: The choice of catalyst and associated ligands is paramount in optimizing yield. Palladium catalysts are most commonly employed for these cross-coupling reactions. wikipedia.orguwindsor.ca The activity of the palladium catalyst can be substantially enhanced by the choice of ligand. For instance, in the palladium-catalyzed Sonogashira coupling, N-heterocyclic carbene (NHC) ligands have been shown to significantly improve the catalytic activity of allylic Pd(II) precatalysts, leading to yields as high as 95%. mdpi.com Similarly, for Negishi couplings involving challenging substrates like unactivated aryl chlorides, the use of specific biaryldialkylphosphine ligands, such as CPhos, effectively promotes the desired reaction and suppresses side reactions, leading to high yields of the coupled product. nih.gov

Reaction Conditions: The optimization of reaction conditions, including the base, solvent, and temperature, is crucial for maximizing yields. In Suzuki-Miyaura couplings, the choice of base can dramatically affect the outcome. A screening of various bases, including organic and inorganic options, showed that the right selection can increase product yields significantly. mdpi.com For example, a study on the synthesis of thienyl ketones via Suzuki coupling found that using cesium carbonate (Cs₂CO₃) as the base under mild temperature conditions (50 °C) afforded good to excellent yields (46–91%) and tolerated a wide range of functional groups. tandfonline.com

The following table illustrates the optimization of conditions for a one-pot, multi-step reaction involving a Suzuki coupling, highlighting the impact of ligand and base on the final product yield.

| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv.) | Yield (%) mdpi.com |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ (1) | - | K₂CO₃ (2.0) | 15 |

| 2 | Pd(OAc)₂ (1) | SPhos (4) | K₂CO₃ (2.0) | 75 |

| 3 | Pd(OAc)₂ (1) | PCy₃·HBF₄ (4) | K₂CO₃ (2.0) | 81 |

| 4 | Pd(OAc)₂ (1) | PCy₃·HBF₄ (4) | Et₃N (3.0) | 63 |

| 5 | Pd(OAc)₂ (1) | PCy₃·HBF₄ (4) | K₃PO₄·H₂O (3.0) | 72 |

| 6 | Pd(OAc)₂ (1) | PCy₃·HBF₄ (4) | NaOH (3.0) | 65 |

| 7 | Pd(OAc)₂ (1) | PCy₃·HBF₄ (4) | Cs₂CO₃ (3.0) | 32 |

| 8 | Pd(OAc)₂ (1) | PCy₃·HBF₄ (4) | K₂CO₃ (3.0) | 89 |

Control of Regioselectivity and Stereoselectivity

Regioselectivity: The control of regioselectivity determines which constitutional isomer is formed when multiple reaction sites are available. In the context of 1-(3-allylphenyl)ethanone, a key reaction where regioselectivity is crucial is the aromatic Claisen rearrangement of a meta-substituted allyl phenyl ether. wikipedia.orgacs.org The electronic nature of the substituent at the meta-position of the aryl ether significantly influences the position of the allylic migration.

Research has shown that electron-donating groups at the meta-position tend to direct the rearrangement to the para-position, away from the substituent. wikipedia.orgskemman.is Conversely, electron-withdrawing groups favor migration to the ortho-position, closer to the substituent. wikipedia.orgresearchgate.net This predictability allows for the selective synthesis of specific isomers. For instance, in the Claisen rearrangement of meta-substituted allyl phenyl ethers, an electron-withdrawing bromide group directs the reaction to the ortho-position with 71% yield of that product, whereas an electron-donating methoxy (B1213986) group directs it to the para-position with 69% yield. wikipedia.org Theoretical calculations have confirmed that these outcomes can be predicted based on the reactant's ground-state conformation or the energies of the transition states. acs.orgresearchgate.net

Stereoselectivity: Stereoselectivity is concerned with controlling the three-dimensional arrangement of atoms, particularly in the formation of chiral centers. For derivatives of 1-(3-allylphenyl)ethanone where the allylation introduces a chiral center, achieving high stereoselectivity is a significant synthetic challenge. Iridium-catalyzed asymmetric allylation reactions have emerged as a powerful tool for this purpose. berkeley.edu These reactions can form products with adjacent quaternary and tertiary stereocenters with high levels of diastereoselectivity and enantioselectivity. nih.govacs.org

The success of these reactions often depends on the synergistic effect of the chiral ligand and the choice of metal enolate. For example, the iridium-catalyzed allylation of cyclic ketone enolates using barium enolates and a specific phosphoramidite (B1245037) ligand yields products with excellent diastereomeric ratios (up to 20:1) and enantiomeric excesses (up to 99%). nih.gov

The following table demonstrates the scope and high stereoselectivity of an iridium-catalyzed asymmetric allylation of various enamides.

| Entry | Substrate | Product | Yield (%) kib.ac.cn | ee (%) kib.ac.cn |

|---|---|---|---|---|

| 1 | Enamide 1a | 3a | 80 | >99 |

| 2 | Enamide 1b | 3b | 75 | >99 |

| 3 | Enamide 1c | 3c | 78 | >99 |

| 4 | Enamide 1d | 3d | 72 | >99 |

| 5 | Enamide 1e | 3e | 81 | >99 |

Furthermore, ruthenium-catalyzed C-C couplings of 1-arylpropynes with alcohols can produce homoallylic sec-phenethyl alcohols with complete anti-diastereoselectivity and high enantioselectivity, showcasing another powerful method for controlling stereochemistry in related systems. nih.gov

Microwave-Assisted Organic Synthesis Considerations

Microwave-assisted organic synthesis (MAOS) has become a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govingentaconnect.com This is particularly relevant for the transition metal-catalyzed cross-coupling reactions used to synthesize aryl ketones.

The application of microwave irradiation to Suzuki and Stille reactions has been shown to be highly effective. cem.comuni-wuppertal.de Reactions that might take several hours or even days under conventional heating can often be completed in a matter of minutes with microwave assistance. cem.com For example, microwave-assisted Suzuki-Miyaura and Stille cross-coupling reactions have been successfully used to synthesize highly electron-rich and diversely functionalized biaryl intermediates, which are precursors to more complex molecular skeletons. nih.govingentaconnect.com The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, thus increasing the yield of the desired compound. researchgate.net

In the context of polymer synthesis via Suzuki and Stille reactions, microwave heating has been shown to reduce reaction times by several orders of magnitude compared to conventional methods, while achieving similar or sometimes enhanced yields and molecular weights. uni-wuppertal.deresearchgate.net The power level of the microwave irradiation is an important parameter that needs to be optimized for each specific reaction to achieve the best results. uni-wuppertal.de The use of microwave-assisted synthesis is also beneficial for reactions conducted in water or under solvent-free conditions, aligning with the principles of green chemistry. cem.comresearchgate.net

Transformations Involving the Carbonyl Functionality

The ketone group in 1-(3-Allylphenyl)ethanone is a primary site for nucleophilic attack and can be readily converted into other functional groups, enhancing its synthetic value.

Nucleophilic Additions to the Ketone

The carbonyl carbon of 1-(3-Allylphenyl)ethanone is electrophilic and susceptible to attack by various nucleophiles. libretexts.org This fundamental reaction leads to the formation of a tetrahedral intermediate, which upon protonation yields an alcohol. libretexts.org The general reactivity of aldehydes and ketones in nucleophilic addition reactions is well-established, with aldehydes typically being more reactive than ketones due to steric and electronic factors. libretexts.orglibretexts.org

Common nucleophiles that can react with the ketone include organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi), which lead to the formation of tertiary alcohols. Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), can reduce the ketone to a secondary alcohol. Another important class of nucleophilic addition involves the reaction with cyanide ions (from sources like HCN or KCN) to form cyanohydrins. chemguide.co.uk These reactions significantly expand the synthetic possibilities starting from 1-(3-Allylphenyl)ethanone.

Derivatization for Synthetic Utility (e.g., dithiane formation)

The carbonyl group can be protected or derivatized to alter its reactivity or to serve as a masked functional group. A prominent example is the formation of a 1,3-dithiane. This transformation involves the reaction of 1-(3-Allylphenyl)ethanone with 1,3-propanedithiol (B87085) in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.org

The resulting 2-aryl-1,3-dithiane can act as an acyl anion equivalent. brynmawr.edu Deprotonation at the C2 position of the dithiane ring, which is rendered acidic by the adjacent sulfur atoms, creates a nucleophilic carbon that can react with various electrophiles. brynmawr.edu This umpolung (polarity reversal) strategy is a powerful tool in organic synthesis. brynmawr.edu Recent advancements have also demonstrated the palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes with aryl bromides. brynmawr.edu The dithiane group can later be removed under specific conditions to regenerate a carbonyl functionality, often a ketone or an aldehyde, depending on the subsequent reaction steps. organic-chemistry.org

Reactivity of the Allyl Moiety

The allyl group provides a second reactive handle in the molecule, enabling a variety of functionalization reactions at the olefinic and allylic positions.

Olefin Functionalization Reactions

The carbon-carbon double bond of the allyl group is amenable to various addition and functionalization reactions. Direct functionalization of the olefinic C-H bond is a modern and efficient method for introducing new groups. nih.gov For instance, radical alkenylation can be achieved through radical addition to the alkene followed by single-electron-transfer oxidation and elimination. nih.gov

Palladium-catalyzed reactions are also widely used for olefin functionalization. acs.org These can include processes like amination and other cross-coupling reactions. Furthermore, visible-light-mediated photoredox catalysis using copper catalysts has emerged as a powerful and sustainable method for the functionalization of olefins under mild conditions. rsc.org These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org Three-component olefin dicarbofunctionalization, enabled by photoredox and copper dual catalysis, allows for the installation of two different carbon fragments across the double bond. nih.gov

Hydrogenation and Reduction Pathways

The double bond of the allyl group can be selectively reduced through catalytic hydrogenation. This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. drhazhan.comunh.edu The reaction conditions, including pressure and temperature, can be controlled to achieve selective reduction of the alkene without affecting the aromatic ring or the carbonyl group. drhazhan.comgoogle.com For instance, ultramild conditions have been developed for the selective hydrogenation of alkenes. researchgate.net This transformation converts the allyl group into a propyl group, leading to the formation of 1-(3-propylphenyl)ethanone.

Allylic Oxidation Studies

The allylic position (the carbon atom adjacent to the double bond) is susceptible to oxidation, leading to the formation of allylic alcohols, ketones, or esters. organic-chemistry.org This transformation is of significant value in the synthesis of natural products and other complex molecules. researchgate.net

A classic reagent for allylic oxidation is selenium dioxide (SeO₂), which can introduce a hydroxyl group at the allylic position. thieme-connect.de The mechanism is believed to involve an initial ene reaction followed by a sathyabama.ac.in-sigmatropic rearrangement. sathyabama.ac.in More recently, methods using copper-aluminum mixed oxides as catalysts with an oxidant like tert-butyl hydroperoxide (TBHP) have been developed. organic-chemistry.org These systems can yield allylic esters when a carboxylic acid is present, or allylic alcohols and ketones when an additive like L-proline is used. organic-chemistry.org

Alkene Isomerization and Rearrangement Processes

The allyl group in 1-(3-allylphenyl)ethanone is susceptible to isomerization, a reaction that shifts the position of the double bond. This transformation is typically catalyzed by transition metals, such as ruthenium, palladium, or cobalt complexes. nih.govnih.govacs.orgresearchgate.netresearchgate.net The isomerization of allylarenes, like 1-(3-allylphenyl)ethanone, can lead to the formation of the more thermodynamically stable conjugated isomers, namely (E)- and (Z)-1-(3-(prop-1-en-1-yl)phenyl)ethanone.

The stereoselectivity of the isomerization, yielding either the E (trans) or Z (cis) isomer, is highly dependent on the catalyst system and reaction conditions employed. nih.gov For instance, certain cobalt catalysts have demonstrated high Z-selectivity in the isomerization of various phenylpropenoids. nih.gov In contrast, many palladium-catalyzed isomerizations of allylbenzenes show a preference for the E isomer. nih.gov Ruthenium complexes are also effective catalysts for the isomerization of allyl aryl ethers and related compounds, with the potential for quantitative conversion to the 1-propenyl derivatives. researchgate.net The mechanism for this transformation often involves a metal hydride addition-elimination pathway. acs.org

Table 1: Catalyst Systems for Alkene Isomerization

| Catalyst System | Typical Substrate | Selectivity | Reference |

|---|---|---|---|

| Cobalt Complex | Phenylpropenoids | High Z-selectivity | nih.gov |

| [PdI(μ‐Br)(PtBu3)]2 | Allylarenes | High E-selectivity | nih.gov |

| Ruthenium Complexes | Allyl Phenyl Ethers | High E/Z selectivity possible | researchgate.net |

Aromatic Ring Functionalization Studies

The aromatic ring of 1-(3-allylphenyl)ethanone can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. minia.edu.eguomustansiriyah.edu.iqmasterorganicchemistry.comsavemyexams.com The regioselectivity of this reaction is governed by the directing effects of the two substituents already present: the acetyl group (-COCH₃) and the allyl group (-CH₂CH=CH₂).

The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. wvu.edu Conversely, the allyl group is an activating, ortho, para-directing group. The interplay between these opposing directing effects determines the position of substitution. The positions ortho to the allyl group are C2 and C4, while the para position is C6. The positions meta to the acetyl group are C5 and the position of the allyl group itself. Therefore, electrophilic attack is most likely to occur at the positions activated by the allyl group and not significantly deactivated by the acetyl group, primarily at C4 and C6. The steric hindrance of the allyl group may influence the ratio of ortho to para substitution.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgbaranlab.orguvm.eduharvard.edu This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. organic-chemistry.orgbaranlab.org In 1-(3-allylphenyl)ethanone, the acetyl group can potentially act as a DMG. The carbonyl oxygen can coordinate to the lithium cation, directing deprotonation to the C2 or C4 position. However, the acetyl group is also susceptible to nucleophilic attack by the organolithium reagent. Careful selection of the base and reaction conditions is crucial to favor metalation over addition to the carbonyl. The use of hindered amide bases like lithium diisopropylamide (LDA) or in situ trapping of the lithiated species can mitigate this side reaction.

Pericyclic and Rearrangement Reactions

While 1-(3-allylphenyl)ethanone itself does not directly undergo a Claisen rearrangement, a derivative, the corresponding allyl aryl ether, is a classic substrate for this reaction. benthamopenarchives.comlibretexts.orglibretexts.orgwikipedia.orgorganic-chemistry.orgwikipedia.orgopenstax.orglibretexts.orgmsu.edu The Claisen rearrangement is a libretexts.orglibretexts.org-sigmatropic rearrangement where an allyl aryl ether is thermally or catalytically converted into an o-allylphenol. libretexts.orglibretexts.orgopenstax.org This concerted process proceeds through a cyclic, six-membered transition state. libretexts.org

For a derivative of 1-(3-allylphenyl)ethanone, such as 1-(3-allyloxyphenyl)ethanone, heating would induce a libretexts.orglibretexts.org-sigmatropic rearrangement to yield 1-(2-allyl-3-hydroxyphenyl)ethanone and/or 1-(4-allyl-3-hydroxyphenyl)ethanone. If both ortho positions are blocked, a subsequent Cope rearrangement can lead to the para-substituted product. organic-chemistry.org

A related transformation is the benthamopenarchives.comlibretexts.org-sigmatropic rearrangement, often observed in sulfur ylides. msu.educmu.edu A derivative of 1-(3-allylphenyl)ethanone containing an allylic sulfide (B99878) could potentially undergo such a rearrangement upon conversion to the corresponding sulfur ylide. cmu.edu

Table 2: Comparison of Sigmatropic Rearrangements

| Rearrangement | Substrate Type | Key Feature | Reference |

|---|---|---|---|

| Claisen | Allyl Aryl Ether | libretexts.orglibretexts.org-shift, C-C bond formation | libretexts.orglibretexts.orgorganic-chemistry.org |

| Cope | 1,5-Diene | libretexts.orglibretexts.org-shift, C-C bond reorganization | wikipedia.orgmsu.edu |

| benthamopenarchives.comlibretexts.org-Wittig | Allylic Ether | benthamopenarchives.comlibretexts.org-shift, requires strong base | msu.edu |

| benthamopenarchives.comlibretexts.org-Sigmatropic | Sulfur Ylide | benthamopenarchives.comlibretexts.org-shift of an ylide | cmu.edu |

The Photo-Fries rearrangement is a photochemical reaction where an aryl ester is converted into hydroxy aryl ketones. aakash.ac.inrit.educdnsciencepub.comasianpubs.orgwikipedia.orgresearchgate.netuminho.pt The reaction proceeds via a radical mechanism initiated by UV light, leading to the formation of ortho and para acyl-substituted phenols. wikipedia.orguminho.pt

1-(3-Allylphenyl)ethanone itself does not undergo a Photo-Fries rearrangement. However, an ester derivative, such as 3-acetylphenyl acetate (B1210297) (which could be conceptually derived from 1-(3-hydroxyphenyl)ethanone), would be a suitable substrate. Upon irradiation with UV light, this ester could rearrange to form 2-hydroxy-4-acetylacetophenone and 4-hydroxy-2-acetylacetophenone. The yields and product ratios are influenced by the solvent and the presence of other substituents on the aromatic ring. rit.eduuminho.pt An intermolecular version of the photo-Fries rearrangement has also been reported. rsc.org

Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions)

Following a comprehensive review of scientific literature, no specific studies detailing the participation of 1-(3-allylphenyl)ethanone in cycloaddition reactions, including 1,3-dipolar cycloadditions, were identified. While the allyl functional group present in the molecule is known to be a reactive dipolarophile in principle, and the broader class of allyl ketones has been shown to undergo such reactions, research explicitly documenting these transformations for 1-(3-allylphenyl)ethanone is not available in the reviewed sources.

General studies on analogous compounds, such as other aryl allyl ketones, have demonstrated their capability to react with various 1,3-dipoles like azides and nitrones to form heterocyclic structures. These reactions typically involve the concerted or stepwise addition of the 1,3-dipole across the carbon-carbon double bond of the allyl group. However, without specific experimental data for 1-(3-allylphenyl)ethanone, a detailed discussion of its reactivity profile, including reaction conditions, yields, and the stereochemical and regiochemical outcomes of such cycloadditions, cannot be provided.

Consequently, no data tables or detailed research findings concerning the cycloaddition reactions of 1-(3-allylphenyl)ethanone can be presented at this time. Further experimental investigation is required to elucidate the potential of this specific compound in the realm of cycloaddition chemistry.

Mechanistic Investigations of 1 3 Allylphenyl Ethanone Reactions

Elucidation of Reaction Pathways

Unraveling the precise pathway a reaction follows is a cornerstone of mechanistic chemistry. This involves identifying all transient species and understanding the sequence in which bonds are made and broken.

Experimental Mechanistic Probes

To distinguish between proposed mechanisms, chemists employ a variety of experimental techniques. These probes provide evidence for or against specific reaction pathways.

H-D Crossover Experiments: Crossover experiments are a powerful tool for determining whether a reaction is an intramolecular or intermolecular process. wikipedia.org In the context of reactions involving the allyl group of 1-(3-allylphenyl)ethanone, such as a Claisen rearrangement, a crossover experiment would involve running the reaction with a mixture of the starting material and a deuterated analogue. wikipedia.orgwikipedia.org If the reaction is intramolecular, no crossover products (products containing deuterium (B1214612) from the other molecule) will be formed. scribd.com The absence of such products strongly supports a mechanism where the rearrangement occurs within a single molecule. scribd.com For instance, in studies of similar allyl systems, the lack of crossover products has been definitive evidence for an intramolecular libretexts.orglibretexts.org-sigmatropic rearrangement. wikipedia.org

Kinetic Isotope Effects (KIE): The kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes, commonly hydrogen with deuterium. wikipedia.orglibretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. wikipedia.org For example, in a reaction where an allylic C-H bond of 1-(3-allylphenyl)ethanone is cleaved, a significant kH/kD ratio (typically > 2) would indicate that this bond breaking is part of the slowest step. libretexts.org Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, can provide information about changes in hybridization at a carbon atom between the reactant and the transition state. wikipedia.orgcore.ac.uk For instance, an α-secondary KIE can help distinguish between SN1 and SN2 reaction mechanisms. wikipedia.org

| Experimental Probe | Information Gained | Typical Application for 1-(3-Allylphenyl)ethanone |

| H-D Crossover | Distinguishes between intramolecular and intermolecular pathways. wikipedia.org | Investigating rearrangement reactions of the allyl group. wikipedia.org |

| Primary KIE | Determines if a C-H bond is broken in the rate-determining step. wikipedia.org | Studying oxidation or dehydrogenation reactions at the allylic position. |

| Secondary KIE | Provides insight into the structure of the transition state. wikipedia.org | Elucidating mechanisms of nucleophilic substitution at the allylic position. |

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. Their identification and characterization are vital for a complete understanding of the reaction pathway.

In many reactions of 1-(3-allylphenyl)ethanone, particularly those involving the allyl group, allylic carbocations or allylic radicals can be formed as intermediates. asccollegekolhar.in An allylic carbocation is stabilized by resonance, delocalizing the positive charge over two carbon atoms. asccollegekolhar.in Similarly, an allylic radical is stabilized by the delocalization of the unpaired electron. ucalgary.ca These intermediates are often highly reactive and can be studied using techniques such as laser flash photolysis or by trapping them with specific reagents. beilstein-journals.org In catalytic reactions, organometallic species, such as π-allyl palladium complexes, are key intermediates. libretexts.org These can sometimes be isolated and characterized by spectroscopic methods like NMR and X-ray crystallography. researchgate.net

Transition State Analysis in Key Transformations

The transition state is the highest energy point along the reaction coordinate and represents the barrier that must be overcome for reactants to be converted into products. The structure and energy of the transition state determine the rate of the reaction.

For reactions of 1-(3-allylphenyl)ethanone, such as the Claisen rearrangement of a corresponding allyl ether derivative, the transition state is often a highly ordered, cyclic structure. wikipedia.org In such pericyclic reactions, the transformation proceeds through a concerted mechanism where bond breaking and bond formation occur simultaneously. wikipedia.org Computational chemistry, particularly density functional theory (DFT), is a powerful tool for modeling transition states. These calculations can provide detailed information about the geometry and energy of the transition state, which can be used to rationalize experimental observations such as stereoselectivity. researchgate.net For example, DFT calculations can help predict whether a chair-like or boat-like transition state is favored in a rearrangement reaction.

Role of Catalysis in Reaction Mechanisms

Catalysts accelerate chemical reactions without being consumed in the process. They achieve this by providing an alternative reaction pathway with a lower activation energy. slideshare.net

Organometallic Catalysis Mechanisms (e.g., Iridium, Palladium)

Organometallic complexes of iridium and palladium are versatile catalysts for a wide range of reactions involving alkenes and allyl groups. nobelprize.orgsioc-journal.cn

Iridium Catalysis: Iridium catalysts are particularly effective for the isomerization of alkenes. researchgate.net In the case of 1-(3-allylphenyl)ethanone, an iridium catalyst could facilitate the migration of the double bond to form the more thermodynamically stable conjugated isomer. The mechanism often involves the formation of an iridium-allyl hydride intermediate. researchgate.net Mechanistic studies on similar systems have shown that the reaction can proceed through a π-allyl-Ir(V) intermediate. organic-chemistry.org Some iridium-catalyzed reactions are proposed to proceed via a 1,3-hydrogen shift, forming an enol or enolate intermediate. nih.gov

Palladium Catalysis: Palladium catalysts are widely used in cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions. libretexts.orgnobelprize.orgnih.gov For 1-(3-allylphenyl)ethanone, a palladium catalyst could be used to couple the allyl group with various partners. A common mechanistic feature of many palladium-catalyzed reactions is the formation of a π-allyl palladium complex. libretexts.org The catalytic cycle typically involves steps such as oxidative addition, migratory insertion, and reductive elimination. nobelprize.orgbdu.ac.in For instance, in a Heck-type reaction, the mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nobelprize.org

| Catalyst | Typical Reaction | Key Mechanistic Steps |

| Iridium | Alkene Isomerization researchgate.net | Formation of iridium-allyl hydride intermediate researchgate.net |

| Palladium | Cross-coupling (e.g., Heck, Suzuki) libretexts.orgnobelprize.org | Oxidative addition, migratory insertion, reductive elimination nobelprize.orgbdu.ac.in |

Radical Chain Mechanisms

Radical chain reactions involve a series of steps including initiation, propagation, and termination. lumenlearning.comnumberanalytics.com The allyl group of 1-(3-allylphenyl)ethanone is susceptible to radical reactions due to the stability of the resulting allylic radical. ucalgary.ca

The initiation step involves the formation of a radical species, often through the homolytic cleavage of a weak bond by heat or light. ucalgary.calumenlearning.com In the propagation phase, this radical reacts with the substrate to generate a new radical, which then continues the chain. lumenlearning.comlibretexts.org For 1-(3-allylphenyl)ethanone, a radical could add to the double bond of the allyl group, or abstract a hydrogen atom from the allylic position to form a resonance-stabilized allylic radical. ucalgary.calibretexts.org This allylic radical can then react with another molecule to form the product and regenerate the chain-carrying radical. ucalgary.ca Termination occurs when two radicals combine to form a non-radical species. lumenlearning.comnumberanalytics.com

Concerted versus Stepwise Pathways

The pathway a reaction follows, whether concerted or stepwise, is a fundamental aspect of its mechanism, influencing product distribution, stereochemistry, and reaction kinetics.

A concerted reaction is a process where all bond-breaking and bond-forming occur in a single step through a single transition state, with no intermediates being formed. rsc.org A prime example relevant to the synthesis of substituted allylphenols is the Claisen rearrangement. nrochemistry.com The thermal rearrangement of an allyl aryl ether, a precursor to compounds like 1-(3-allylphenyl)ethanone, is a classic researchgate.netresearchgate.net-sigmatropic rearrangement that proceeds through a highly ordered, cyclic transition state. wikipedia.orglibretexts.orglibretexts.org This intramolecular process is driven by the formation of a thermodynamically stable carbonyl group in the product. wikipedia.org Evidence for the concerted nature of the Claisen rearrangement comes from crossover experiments, which show the process is intramolecular, and kinetic studies indicating a first-order reaction. wikipedia.org

A stepwise pathway , in contrast, involves two or more distinct steps and the formation of one or more reactive intermediates, such as carbocations, carbanions, or radicals. rsc.org Many common reactions of the allyl group in 1-(3-allylphenyl)ethanone, such as electrophilic addition, follow a stepwise mechanism. wikipedia.org For instance, the addition of a hydrogen halide (HX) to the allyl double bond proceeds via a two-step mechanism. libretexts.org In the first step, the alkene's pi electrons attack the electrophile (H+), forming a C-H bond and a secondary carbocation intermediate, in accordance with Markovnikov's rule. wikipedia.orglibretexts.org In the second step, the halide nucleophile (X-) attacks the carbocation, forming the final product. wikipedia.org

Furthermore, some reactions exist on a mechanistic spectrum. While the thermal Claisen rearrangement is typically viewed as concerted, computational and experimental studies have proposed mechanisms with some stepwise character, involving asynchronous transition states or biradicaloid intermediates, depending on the specific substrate and reaction conditions. nih.govclockss.org Similarly, photochemical rearrangements, such as the photo-Claisen rearrangement, proceed via a stepwise radical-cleavage and bond-formation mechanism, which allows for a wider variety of products compared to the thermal concerted pathway. wikipedia.org Intramolecular carbonyl-olefin cyclizations, which could be envisioned for 1-(3-allylphenyl)ethanone under certain catalytic conditions, can also proceed via either concerted or stepwise pathways involving ionic intermediates. mdpi.comnih.gov

Table 1: Comparison of Concerted and Stepwise Reaction Pathways

| Feature | Concerted Pathway | Stepwise Pathway |

|---|---|---|

| Definition | All bond changes occur in a single mechanistic step. rsc.org | Bond changes occur in two or more sequential steps. rsc.org |

| Intermediates | No intermediates are formed. rsc.org | One or more reactive intermediates (e.g., carbocations, radicals) are formed. wikipedia.orglibretexts.org |

| Transition State | A single, often cyclic, transition state. nrochemistry.com | A separate transition state for each step. |

| Stereochemistry | Often stereospecific. | Often results in a mixture of stereoisomers if a planar intermediate (e.g., carbocation) is formed. |

| Example Reaction | Thermal Claisen rearrangement of an allyl aryl ether. wikipedia.orglibretexts.org | Electrophilic addition of HBr to the allyl group. wikipedia.orglibretexts.org |

Influence of Steric and Electronic Effects on Reaction Mechanisms

The competition between different mechanistic pathways and the regioselectivity of reactions involving 1-(3-allylphenyl)ethanone are heavily influenced by steric and electronic factors. These effects arise from the spatial arrangement of atoms and the distribution of electron density within the molecule and reacting partners. numberanalytics.com

Electronic Effects: These effects relate to how the electron-donating or electron-withdrawing nature of substituent groups influences reaction centers. In reactions involving precursors to 1-(3-allylphenyl)ethanone, such as the aromatic Claisen rearrangement of 3-acetylphenyl allyl ether, the acetyl group plays a crucial electronic role. As a meta-directing, electron-withdrawing group, it significantly influences the regioselectivity of the rearrangement. wikipedia.org Studies on meta-substituted allyl aryl ethers have shown that electron-withdrawing groups strongly direct the rearrangement to the more sterically hindered ortho position (C2, between the ether and acetyl groups). nih.govnsf.gov This is attributed to the stabilization of the partial negative charge that develops at this carbon in the transition state. nsf.gov Conversely, electron-donating groups at the meta position tend to favor migration to the less hindered ortho position (C6). researchgate.netnsf.gov

For reactions directly on 1-(3-allylphenyl)ethanone, the electronic nature of the reactants is also paramount. In the electrophilic addition to the allyl group's double bond, the formation of the more stable secondary carbocation adjacent to the phenyl ring is favored over the primary carbocation at the terminal carbon, a classic example of electronic control described by Markovnikov's rule. wikipedia.org

Steric Effects: These effects arise from the physical bulk of substituent groups, which can hinder the approach of a reagent to a reaction site. numberanalytics.com In the Claisen rearrangement of meta-substituted aryl ethers, there is a competition between electronic and steric effects. While the electron-withdrawing acetyl group directs the allyl group to the more crowded C2 position, a very bulky substituent could potentially alter this preference. nih.gov However, studies have shown that for many substituents, the electronic effects are the dominant factor controlling regioselectivity. clockss.org In a study on meta-allyloxy aryl ketones, it was found that the electron-withdrawing carbonyl group had a major influence, directing rearrangement to the more hindered position, an effect that could be reversed by converting the ketone to a bulky triisopropylsilyl enol ether, which alters both steric and electronic properties. nih.gov

Table 2: Influence of Meta-Substituents on the Regioselectivity of the Aromatic Claisen Rearrangement

| meta-Substituent (X) on Allyl Phenyl Ether | Electronic Nature | Favored Rearrangement Product | Primary Influence |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-Donating | 2-allyl-3-methoxyphenol (migration to C6) wikipedia.org | Electronic researchgate.netwikipedia.org |

| -CH₃ (Methyl) | Weakly Electron-Donating | 2-allyl-3-methylphenol (migration to C6) researchgate.net | Electronic researchgate.net |

| -Br (Bromo) | Electron-Withdrawing | 2-allyl-3-bromophenol (migration to C2) wikipedia.org | Electronic wikipedia.org |

| -COCH₃ (Acetyl) | Electron-Withdrawing | 2-allyl-3-acetylphenol (migration to C2) nih.govnsf.gov | Electronic nih.govnsf.gov |

Advanced Spectroscopic Characterization and Analytical Techniques for 1 3 Allylphenyl Ethanone

Comprehensive Structural Elucidation Methodologies

The unambiguous determination of the chemical structure of 1-(3-Allylphenyl)ethanone is achieved through the synergistic application of Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy. These non-destructive techniques offer a complete picture of the atomic and functional group composition of the molecule.

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in unique chemical environments.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(3-Allylphenyl)ethanone displays distinct signals corresponding to the aromatic, allylic, and acetyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the allyl group exhibit characteristic shifts, with the vinylic protons appearing further downfield than the methylene protons. The methyl protons of the acetyl group are highly shielded and thus appear in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the acetyl group is significantly deshielded and appears at the lowest field (around δ 198 ppm). The aromatic carbons resonate in the mid-field region (δ 125-140 ppm), with their specific shifts determined by the position of the substituents. The carbons of the allyl group also have characteristic chemical shifts, distinguishing the sp² hybridized carbons from the sp³ hybridized carbon.

Interactive Data Table: Predicted ¹H NMR Data for 1-(3-Allylphenyl)ethanone (Note: Data is predicted based on analogous compounds and spectroscopic principles.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COCH₃ | 2.59 | Singlet (s) | N/A |

| Ar-CH₂- | 3.42 | Doublet (d) | ~6.7 |

| -CH=CH₂ (cis) | 5.10 | Doublet of Quartets (dq) | ~10.1, ~1.5 |

| -CH=CH₂ (trans) | 5.13 | Doublet of Quartets (dq) | ~17.1, ~1.7 |

| -CH=CH₂ | 5.98 | Multiplet (m) | N/A |

| Aromatic H | 7.40 - 7.85 | Multiplet (m) | N/A |

Interactive Data Table: Predicted ¹³C NMR Data for 1-(3-Allylphenyl)ethanone (Note: Data is predicted based on analogous compounds and spectroscopic principles.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COCH₃ | 26.7 |

| Ar-CH₂- | 40.0 |

| -CH=CH₂ | 116.5 |

| Aromatic CH | 126.5 |

| Aromatic CH | 128.6 |

| Aromatic CH | 132.0 |

| Aromatic CH | 133.5 |

| Aromatic C (quaternary) | 137.4 |

| -CH=CH₂ | 137.5 |

| Aromatic C (quaternary) | 141.5 |

| -C=O | 198.2 |

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. For 1-(3-Allylphenyl)ethanone, COSY would show correlations between the protons within the allyl group (-CH₂-CH=CH₂), confirming their connectivity. It would also reveal the coupling network among the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbon atoms (one-bond ¹H-¹³C correlations). This technique allows for the unambiguous assignment of each carbon atom that bears protons by linking the previously assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically two to three bonds, ¹H-¹³C). This is a powerful tool for connecting different fragments of the molecule. For instance, HMBC would show correlations from the acetyl protons (-COCH₃) to the carbonyl carbon (C=O) and the adjacent aromatic carbon. It would also show correlations from the benzylic protons (Ar-CH₂-) to the carbons of the aromatic ring and the allyl group, thus confirming the attachment points of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. This experiment can provide information about the molecule's conformation. For example, NOESY could show correlations between the benzylic protons of the allyl group and the ortho proton on the aromatic ring, confirming their spatial proximity.

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum provides a characteristic pattern of absorption bands corresponding to the functional groups present. For 1-(3-Allylphenyl)ethanone, the most prominent feature is the strong absorption band from the carbonyl (C=O) stretch of the ketone. Other key bands include those for the aromatic C-H and C=C stretching, and the vibrations associated with the allyl group.

Interactive Data Table: Characteristic FTIR Absorption Bands for 1-(3-Allylphenyl)ethanone (Note: Frequencies are based on typical values for the respective functional groups.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-CH₂-) | 2950 - 2850 | Medium |

| Ketone C=O Stretch | 1700 - 1680 | Strong |

| Alkene C=C Stretch | 1650 - 1630 | Medium-Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| =C-H Bend (out-of-plane) | 1000 - 900 | Strong |

| Aromatic C-H Bend (out-of-plane) | 800 - 700 | Strong |

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, non-polar or symmetric bonds often produce strong Raman signals.

For 1-(3-Allylphenyl)ethanone, the C=C bonds of the aromatic ring and the allyl group are expected to show strong Raman scattering. The symmetric breathing mode of the phenyl ring is a particularly characteristic and often intense band in the Raman spectrum researchgate.net. The carbonyl C=O stretch, while strong in the IR, is typically weaker in the Raman spectrum.

Interactive Data Table: Expected Raman Shifts for 1-(3-Allylphenyl)ethanone (Note: Frequencies are based on typical values and relative intensities.)

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Relative Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Ketone C=O Stretch | 1700 - 1680 | Weak |

| Alkene C=C Stretch | 1650 - 1630 | Strong |

| Aromatic C=C Stretch | 1600 - 1580 | Strong |

| Aromatic Ring Breathing Mode | ~1000 | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of 1-(3-allylphenyl)ethanone is used to investigate its electronic transitions. The UV spectrum is primarily dictated by the presence of the acetophenone (B1666503) chromophore, which consists of a benzene (B151609) ring conjugated with a carbonyl group. The allyl substituent, being isolated from this conjugated system by a methylene bridge, has a negligible effect on the primary absorption bands.

The spectrum of 1-(3-allylphenyl)ethanone is expected to be very similar to that of acetophenone. It typically displays two characteristic absorption bands:

A strong absorption band (π→π* transition) is observed in the range of 240–250 nm. This band, often referred to as the E2 band, arises from the electronic transitions within the π-system of the benzene ring. studyraid.com For acetophenone, this peak is specifically noted at approximately 241-244 nm. researchgate.netphotochemcad.com

A weaker absorption band (n→π* transition) appears around 280 nm. This transition involves the non-bonding (n) electrons of the carbonyl oxygen atom being excited into an anti-bonding π* orbital.

These absorption characteristics are crucial for the quantitative analysis of the compound using techniques like HPLC with UV detection, where the detector can be set to the wavelength of maximum absorbance (λmax) for optimal sensitivity. studyraid.com

| Transition Type | Typical Wavelength (λmax) | Description |

| π → π | ~ 245 nm | Strong absorption arising from the conjugated system of the benzene ring. studyraid.com |

| n → π | ~ 280 nm | Weaker absorption from the non-bonding electrons of the carbonyl group. |

Advanced Mass Spectrometric Techniques

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of 1-(3-allylphenyl)ethanone. Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass of an ion with very high accuracy (typically to four or more decimal places). This allows for the calculation of a precise elemental formula. biochemcalc.com

The molecular formula for 1-(3-allylphenyl)ethanone is C₁₁H₁₂O. The exact mass (monoisotopic mass) is calculated by summing the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, and ¹⁶O). biochemcalc.commissouri.edu An experimentally determined HRMS value that matches the calculated exact mass to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

| Parameter | Value | Description |

| Molecular Formula | C₁₁H₁₂O | - |

| Average Molar Mass | 160.212 g/mol | Mass calculated using the weighted average of natural isotopic abundances. webqc.org |

| Calculated Exact Mass | 160.08882 u | Monoisotopic mass calculated using the most abundant isotope of each element (¹²C: 12.00000, ¹H: 1.00783, ¹⁶O: 15.99491). missouri.edu |

Gas Chromatography-Mass Spectrometry (GC-MS) with Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the benchmark technique for the analysis of volatile and semi-volatile compounds. In GC-MS, the compound is first separated from other components in a mixture by gas chromatography and then introduced into the mass spectrometer, typically using an electron ionization (EI) source. The high energy of EI (usually 70 eV) causes the molecule to ionize and fragment in a reproducible manner, creating a unique mass spectrum that serves as a chemical fingerprint.

The fragmentation pattern of 1-(3-allylphenyl)ethanone is predicted based on the established fragmentation of acetophenones and alkylbenzenes. asdlib.orgwhitman.edu

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 160, corresponding to the molecular weight of the compound. Aromatic rings stabilize the molecular ion, so this peak should be clearly visible. whitman.edu

Alpha-Cleavage (α-cleavage): The most characteristic fragmentation pathway for acetophenones is the cleavage of the bond between the carbonyl carbon and the methyl group (α-cleavage). asdlib.org This results in the loss of a methyl radical (•CH₃, 15 Da) and the formation of the 3-allylbenzoyl cation, which would be the base peak (most intense peak) in the spectrum.

Loss of Carbon Monoxide: The benzoyl cation fragment can further fragment by losing a neutral molecule of carbon monoxide (CO, 28 Da).

Fragments from the Allylphenyl Moiety: Cleavage of the acetyl group (CH₃CO•, 43 Da) can lead to the formation of an allylphenyl cation. Rearrangements common to alkylbenzenes, such as the formation of a tropylium ion, can also occur. whitman.edu

| m/z Value | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 160 | [C₁₁H₁₂O]⁺• | Molecular Ion (M⁺•) |

| 145 | [M - CH₃]⁺ | α-cleavage: Loss of a methyl radical (•CH₃). Likely the base peak. |

| 117 | [M - COCH₃]⁺ | Loss of an acetyl radical (•COCH₃). |

| 117 | [145 - CO]⁺ | Loss of carbon monoxide (CO) from the m/z 145 fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes formed after rearrangement. |

Liquid Chromatography-Mass Spectrometry (LC-MS, including Q-Exactive-Orbitrap-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique for analyzing compounds that are not suitable for GC, such as those that are non-volatile or thermally unstable. For aromatic ketones like 1-(3-allylphenyl)ethanone, LC-MS provides a robust analytical solution. nih.govnih.govacs.org Modern systems often couple Ultra-High-Performance Liquid Chromatography (UHPLC) with high-resolution mass analyzers like the Q-Exactive Orbitrap.

The analysis would typically involve:

Chromatographic Separation: The compound is separated on a reverse-phase column (e.g., C18) using a mobile phase gradient of water and an organic solvent like acetonitrile or methanol. researchgate.net

Ionization: After elution from the column, the analyte is ionized. Atmospheric Pressure Chemical Ionization (APCI) is often effective for moderately polar compounds like ketones and can produce a strong protonated molecule [M+H]⁺ (m/z 161.09663). nih.govacs.org Electrospray Ionization (ESI) is another common option.

Mass Analysis: A Q-Exactive Orbitrap mass spectrometer would then analyze the ions. This hybrid instrument allows for both full-scan HRMS analysis to confirm the elemental composition of the parent ion and tandem MS (MS/MS) experiments. In MS/MS, the [M+H]⁺ ion is isolated and fragmented to provide structural information, which aids in confirming the identity of the compound in complex mixtures.

LC-MS is particularly useful for analyzing samples in complex matrices, where the selectivity of both the chromatographic separation and the mass spectrometric detection are required. expec-tech.com

Chromatographic Separation and Purity Assessment

Chromatographic methods are fundamental for separating 1-(3-allylphenyl)ethanone from reaction byproducts or impurities and for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary technique for the purity assessment and quantification of 1-(3-allylphenyl)ethanone. A reverse-phase HPLC method is typically employed, leveraging the compound's moderate polarity.

A standard HPLC method would utilize a C18 stationary phase, which is nonpolar, and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. By adjusting the ratio of the organic solvent (e.g., acetonitrile) to the aqueous component, the retention time of the compound can be precisely controlled. sielc.comsielc.comsielc.com Detection is commonly performed with a photodiode array (PDA) or a variable wavelength UV detector set at the compound's λmax (~245 nm) for maximum sensitivity. nih.gov

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (MeCN) and Water. sielc.comsielc.com |

| Detector | UV-Vis or Photodiode Array (PDA) Detector |

| Detection Wavelength | ~245 nm (at λmax of π→π* transition) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) nih.gov |

This method allows for the separation of 1-(3-allylphenyl)ethanone from structurally similar impurities, and its purity can be determined by measuring the area of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like 1-(3-Allylphenyl)ethanone. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For aromatic ketones, GC coupled with a Flame Ionization Detector (GC-FID) is commonly employed for quantitative analysis, while GC-Mass Spectrometry (GC-MS) provides definitive identification of the compound and any impurities.

A hypothetical GC analysis of a synthesized batch of 1-(3-Allylphenyl)ethanone could be performed under the following conditions:

| Parameter | Condition |

| Instrument | Gas Chromatograph with FID/MS |

| Column | HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID), MS Transfer Line at 280 °C |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injection Volume | 1 µL (split ratio 50:1) |

Under these conditions, 1-(3-Allylphenyl)ethanone would elute at a characteristic retention time. The purity of the sample can be determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram. For instance, a high-purity sample would exhibit a single major peak. GC-MS analysis would further confirm the identity of this peak by its mass spectrum, which would show a molecular ion peak corresponding to the molecular weight of 1-(3-Allylphenyl)ethanone (160.21 g/mol ) and a fragmentation pattern consistent with its structure.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions. In the synthesis of 1-(3-Allylphenyl)ethanone, for example, from 3-bromoacetophenone and allylboronic acid pinacol ester via a Suzuki coupling, TLC can be used to track the consumption of the starting materials and the formation of the product.

A typical TLC analysis for monitoring this reaction would involve the following steps:

Plate Preparation : A small spot of the starting material (3-bromoacetophenone), a co-spot (a mixture of the starting material and the reaction mixture), and a spot of the reaction mixture are applied to a silica gel TLC plate.

Elution : The plate is developed in a chamber containing a suitable solvent system, such as a mixture of hexane and ethyl acetate (B1210297) (e.g., 8:2 v/v). The solvent moves up the plate by capillary action.

Visualization : After development, the plate is dried and visualized under a UV lamp (254 nm), as aromatic compounds are typically UV-active. The spots corresponding to the starting material and product will appear as dark spots.

The relative positions of the spots are quantified by their retention factor (R_f), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The product, 1-(3-Allylphenyl)ethanone, is expected to be less polar than the starting material, 3-bromoacetophenone, and would therefore have a higher R_f value. The progress of the reaction is indicated by the disappearance of the starting material spot and the appearance and intensification of the product spot in the lane corresponding to the reaction mixture.

| Compound | Expected R_f (Hexane:Ethyl Acetate 8:2) |

| 3-Bromoacetophenone | ~0.4 |

| 1-(3-Allylphenyl)ethanone | ~0.6 |

Complementary Analytical Methods

Elemental Analysis